molecular formula C25H28N4O10 B2641744 methyl 4-((4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methyl)benzoate dioxalate CAS No. 1351590-13-0

methyl 4-((4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methyl)benzoate dioxalate

Cat. No.: B2641744
CAS No.: 1351590-13-0
M. Wt: 544.517
InChI Key: WHJGNVAZOKGTDR-UHFFFAOYSA-N
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Description

Methyl 4-((4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methyl)benzoate dioxalate is a complex organic compound that features a benzoimidazole moiety linked to a piperazine ring, which is further connected to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methyl)benzoate dioxalate typically involves multiple steps:

    Formation of the Benzoimidazole Core: The benzoimidazole core can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Attachment of the Piperazine Ring: The benzoimidazole derivative is then reacted with a piperazine derivative, often through nucleophilic substitution reactions.

    Esterification: The resulting compound is esterified with methyl 4-bromobenzoate in the presence of a base such as potassium carbonate.

    Formation of the Dioxalate Salt: Finally, the compound is treated with oxalic acid to form the dioxalate salt, which enhances its solubility and stability.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzoimidazole moiety can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the benzoimidazole ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The piperazine ring allows for various substitution reactions, including alkylation and acylation, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized benzoimidazole derivatives.

    Reduction: Reduced benzoimidazole derivatives.

    Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, methyl 4-((4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methyl)benzoate dioxalate has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its therapeutic potential in treating infections and cancer. Its ability to inhibit specific enzymes and receptors is of particular interest.

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale production and application.

Mechanism of Action

The mechanism of action of methyl 4-((4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methyl)benzoate dioxalate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoimidazole moiety can bind to the active sites of enzymes, inhibiting their activity. The piperazine ring enhances the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(1H-imidazol-1-yl)benzoate
  • 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid
  • 4-(1-Methyl-1H-imidazol-2-yl)benzaldehyde

Uniqueness

Compared to similar compounds, methyl 4-((4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methyl)benzoate dioxalate is unique due to its combination of a benzoimidazole moiety with a piperazine ring and a benzoate ester. This unique structure enhances its biological activity and makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 4-[[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]methyl]benzoate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2.2C2H2O4/c1-27-21(26)17-8-6-16(7-9-17)14-24-10-12-25(13-11-24)15-20-22-18-4-2-3-5-19(18)23-20;2*3-1(4)2(5)6/h2-9H,10-15H2,1H3,(H,22,23);2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJGNVAZOKGTDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2CCN(CC2)CC3=NC4=CC=CC=C4N3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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